3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoronitrobenzene, which is then subjected to a series of reactions to introduce the chromen-2-one core and the oxoethoxy linkage. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes, which are influenced by the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(2-fluoro-5-nitrophenyl)urea: Shares similar structural features but differs in its functional groups and overall reactivity.
N-(4-fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide: Another compound with a fluorophenyl and nitrophenyl group, used in different applications.
Uniqueness
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO6/c24-17-7-4-14(5-8-17)20-11-16-6-9-19(12-22(16)31-23(20)27)30-13-21(26)15-2-1-3-18(10-15)25(28)29/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPULRNUHHDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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